molecular formula C9H13FO2 B2511398 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-79-3

3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2511398
CAS No.: 2287313-79-3
M. Wt: 172.199
InChI Key: FLRMQDMIZISBCO-UHFFFAOYSA-N
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Description

3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is a chemical compound that belongs to the class of bicyclo[111]pentane derivatives This compound is characterized by its unique bicyclic structure, which consists of a three-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a bioisostere for aromatic rings. It can improve the solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates .

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to interact with biological targets. The fluoropropyl group can enhance binding affinity to specific receptors or enzymes, while the bicyclic structure provides rigidity and stability to the molecule . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-3-1-2-8-4-9(5-8,6-8)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRMQDMIZISBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287313-79-3
Record name 3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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